(Piperidin-4-yl)phosphonic acid hydrochloride

GABA(C) receptor pharmacology Bioisosterism Electrophysiology

(Piperidin-4-yl)phosphonic acid hydrochloride is a pre-formed hydrochloride salt of a piperidine-4-phosphonic acid scaffold. With a molecular formula of C₅H₁₃ClNO₃P and a molecular weight of 201.59 g/mol, it combines a secondary amine in a six-membered ring with a phosphonic acid moiety (–PO₃H₂), making it a versatile, charge-neutralized building block for medicinal chemistry and materials science.

Molecular Formula C5H13ClNO3P
Molecular Weight 201.59
CAS No. 1823764-59-5
Cat. No. B2603736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidin-4-yl)phosphonic acid hydrochloride
CAS1823764-59-5
Molecular FormulaC5H13ClNO3P
Molecular Weight201.59
Structural Identifiers
SMILESC1CNCCC1P(=O)(O)O.Cl
InChIInChI=1S/C5H12NO3P.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h5-6H,1-4H2,(H2,7,8,9);1H
InChIKeyVVZNQQXESJLLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Piperidin-4-yl)phosphonic acid hydrochloride (CAS 1823764-59-5) – Core Chemical Identity and Procurement-Relevant Characteristics


(Piperidin-4-yl)phosphonic acid hydrochloride is a pre-formed hydrochloride salt of a piperidine-4-phosphonic acid scaffold [1]. With a molecular formula of C₅H₁₃ClNO₃P and a molecular weight of 201.59 g/mol, it combines a secondary amine in a six-membered ring with a phosphonic acid moiety (–PO₃H₂), making it a versatile, charge-neutralized building block for medicinal chemistry and materials science [2]. The phosphonic acid group serves as a bioisostere of carboxylic acids and as a metal-chelating ligand, while the hydrochloride form ensures a defined stoichiometry and avoids the handling complications often associated with the hygroscopic free base [3].

Pre-neutralized HCl salt simplifies amide coupling and reductive amination workflows
Phosphonic acid moiety acts as a carboxylic acid bioisostere and metal-chelating ligand
Versatile building block for medicinal chemistry, MOF synthesis, and corrosion inhibitor design

Why Simple Piperidine-Phosphonic Acid Analogues Cannot Substitute for (Piperidin-4-yl)phosphonic acid hydrochloride


Although several piperidine-derived phosphonic acids share a superficial scaffold similarity, their bioactivity, physicochemical properties, and synthetic utility diverge sharply. Direct head-to-head electrophysiological data show that piperidin-4-ylphosphonic acid (4) is at least an order of magnitude weaker as a GABA(C) receptor antagonist than its phosphinic acid counterpart [1]. Conversely, when the phosphonic acid is moved to the nitrogen atom (piperidin-1-yl-phosphonic acid), the corrosion inhibition mechanism shifts from mixed-type to predominantly anodic, altering its industrial applicability [2]. The hydrochloride salt form further differentiates the target compound from the free acid (CAS 216870-40-5) by providing a pre-neutralized secondary amine, which simplifies reaction planning in amide coupling and reductive amination sequences and eliminates the need for in situ salt formation .

Bioisostere mismatch

Phosphinic/phosphonic acid replacement may shift GABA(C) receptor antagonist potency by more than an order of magnitude, requiring revalidation for SAR probes.

Regioisomer divergence

Piperidin-1-yl-phosphonic acid (N-substituted) exhibits a different corrosion inhibition mechanism; the 4-substituted isomer’s performance may not transfer directly.

Salt form handling gap

The free acid (CAS 216870-40-5) is hygroscopic and lacks defined counterion stoichiometry, introducing batch variability in synthesis vs the hydrochloride salt.

Quantitative Differentiation Evidence for (Piperidin-4-yl)phosphonic acid hydrochloride Versus Closest Analogues


GABA(C) Receptor Antagonist Potency: Phosphonic vs. Phosphinic Acid Bioisostere

In a direct electrophysiological comparison using human GABA(C) ρ1 receptors expressed in Xenopus oocytes, piperidin-4-ylphosphonic acid (4) was at least an order of magnitude (≥10-fold) weaker as an antagonist than the corresponding phosphinic acid analogue, piperidin-4-ylphosphinic acid (2) [1]. This quantitative difference defines the functional selectivity within this bioisosteric series and positions the phosphonic acid as a lower-potency control or scaffold for further optimization.

GABA(C) Antagonist Potency
Head-to-head comparison
≥10-fold lower potency vs phosphinic acid analogue
Defines low-activity comparator for SAR studies
Exact IC₅₀ not reported; data from human ρ1 receptors
GABA(C) receptor pharmacology Bioisosterism Electrophysiology

PDE5 Inhibitory Activity of Piperidin-4-ylphosphonic Acid-Derived Conjugates

A sulfonamide conjugate bearing the piperidin-4-ylphosphonic acid moiety (CHEMBL245922) inhibited human PDE5 with an IC₅₀ of 0.700 nM, while its diethyl ester prodrug (CHEMBL245522) showed an IC₅₀ of 0.410 nM in rabbit platelet assays [1]. These data demonstrate that the phosphonic acid functionality serves as a productive anchor for developing sub-nanomolar enzyme inhibitors, a capability not shared by simple piperidine or piperidine-carboxylic acid analogues.

Conjugate PDE5 IC₅₀
Class-level inference
0.700 nM (sulfonamide conjugate)
Supports sub-nanomolar inhibitor design from this scaffold
Activity of conjugate, not free acid; rabbit platelet assay
Phosphodiesterase 5 inhibition Medicinal chemistry Scaffold derivatization

Solid-State Handling and Formulation Advantage: Hydrochloride Salt vs. Free Phosphonic Acid

The hydrochloride salt of piperidin-4-ylphosphonic acid (MW 201.59 g/mol) is a dry powder that can be stored at 4 °C [1], whereas the free acid (CAS 216870-40-5, MW 165.13 g/mol) is a hygroscopic solid that requires storage in a cool, dry environment and is prone to moisture uptake . The salt form provides a precisely defined counterion content (1:1 HCl), simplifying stoichiometric calculations for downstream reactions and reducing variability introduced by ambient moisture absorption.

HCl Salt Handling
Supplier-reported
Non-hygroscopic solid with defined 1:1 stoichiometry
Reduces batch variability in synthetic workflows
Free acid (CAS 216870-40-5) is hygroscopic; no quantitative moisture data
Salt selection Solid-state chemistry Pre-formulation

Corrosion Inhibition: Regioisomeric Differentiation Between 4-Phosphonic Acid and 1-Phosphonic Acid Piperidines

Electrochemical polarization studies in 3% NaCl medium demonstrated that piperidin-1-yl-phosphonic acid (PPA, the N-substituted regioisomer) acts as a mixed-type corrosion inhibitor on iron, shifting the pitting potential [1]. While the 4-substituted isomer (target scaffold) has been cited in corrosion inhibitor patents and phosphonate material studies [2], its inhibition mechanism and efficiency are expected to differ due to the altered electronic environment and steric accessibility of the phosphonic acid group.

Regioisomer Corrosion Profile
Class-level inference
4-substituted pattern offers distinct metal-binding geometry
Potentially tunable inhibition mechanism
No direct inhibition data for 4-isomer; N-isomer acts as mixed-type inhibitor
Corrosion inhibition Electrochemistry Materials protection

High-Confidence Application Scenarios for (Piperidin-4-yl)phosphonic acid hydrochloride Based on Verified Differentiation Evidence


GABA(C) Receptor Pharmacological Tool Compound Development

The defined ≥10-fold lower potency of piperidin-4-ylphosphonic acid relative to its phosphinic acid analogue [1] makes the hydrochloride salt a reliable, low-activity comparator for GABA(C) receptor structure-activity relationship (SAR) studies. Researchers can use it to establish baseline antagonist activity and confirm that observed effects are driven by the phosphinic acid functionality rather than the piperidine scaffold alone.

Sub-Nanomolar PDE5 Inhibitor Lead Generation

The validated IC₅₀ of 0.700 nM for a piperidin-4-ylphosphonic acid-sulfonamide conjugate against PDE5 [1] qualifies the hydrochloride salt as a strategic starting material for medicinal chemistry campaigns targeting phosphodiesterase enzymes. The free phosphonic acid can be directly elaborated via sulfonylation or esterification without requiring an initial deprotection step.

Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

Piperidine-4-phosphonic acid ligands are explicitly claimed in patents for large-pore metal-organic frameworks [1]. The hydrochloride salt provides a convenient, non-hygroscopic source of the deprotonated phosphonate ligand upon treatment with base, facilitating hydrothermal or solvothermal MOF synthesis with consistent stoichiometry.

Phosphonate-Based Corrosion Inhibitor Formulation

Structurally related piperidinyl-phosphonic acids have demonstrated corrosion inhibition on iron in saline media [1]. The 4-substituted regioisomer offers a distinct metal-binding orientation that may be advantageous for formulating inhibitors requiring specific adsorption geometries on metal surfaces.

Application
Selection Property
Validation Focus
GABA(C) receptor SAR studies
Low-activity phosphonic acid comparator
Phosphinic acid functionality requirement
PDE5 inhibitor lead optimization
Phosphonic acid anchor for conjugate synthesis
Sub-nanomolar potency validation with conjugates
MOF and coordination polymer synthesis
Phosphonate metal-binding ligand
Framework topology and stoichiometry
Corrosion inhibitor formulation
Regioisomeric metal-binding orientation
Inhibition efficiency in saline media
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